Tetraethylene Glycol

描述

This compound is a poly(ethylene glycol).

This compound is an industrial solvent/chemical with a higher boiling point and lower volatility than the lower ethylene glycols. It is especially useful in polyester resins and as a plasticizer. This compound is also used as a chemical intermediate and as a solvent in the production of inks and dyes. This compound is often used as a process solvent in hydrocarbon purification processes and as a coupling agent in the production of textile lubricants and formulations.

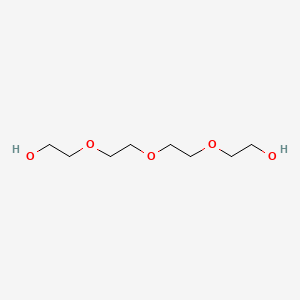

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHCKJMYHZGTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026922 | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-5 mm Hg at 26 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid, Colorless to straw-colored liquid | |

CAS No. |

112-60-7, 157299-02-0, 127821-00-5 | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

24.8 °F (USCG, 1999), -9.4 °C | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tetraethylene Glycol: A Comprehensive Technical Guide for Laboratory Applications

Introduction: Tetraethylene glycol (TEG) is a high-boiling, viscous, and hygroscopic liquid belonging to the polyethylene glycol (PEG) family.[1] Its unique combination of properties, including excellent solvency, thermal stability, and miscibility with water and many organic solvents, makes it a valuable compound in various research, scientific, and drug development applications.[2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and safety information for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

This compound is a transparent, colorless, and practically odorless liquid.[3] It is characterized by its low volatility and high viscosity compared to lower glycols like diethylene and triethylene glycol.[2]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₈O₅ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Transparent, colorless, viscous liquid | |

| Boiling Point | Approximately 314 °C (at 760 mmHg) | |

| Melting/Freezing Point | -4.1 to -5.6 °C | |

| Density | ~1.125 g/cm³ at 25 °C | |

| Viscosity | 61.9 mPa·s at 20 °C | |

| Flash Point | 182 - 204 °C (closed cup) | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Vapor Density | 6.7 (vs air) | |

| Refractive Index | n20/D 1.459 | |

| Solubility | Miscible with water and many organic solvents |

Chemical Properties and Reactivity

This compound exhibits the typical chemical reactivity of alcohols, with its two primary hydroxyl groups being the main sites of reaction.

-

Stability: It is stable under recommended storage conditions.

-

Hygroscopicity: TEG is strongly hygroscopic, meaning it readily absorbs moisture from the air.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases. Violent reactions can occur with strong oxidizers.

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to emit toxic fumes, including carbon oxides.

Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and purity assessment in a laboratory.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Expected Values | References |

| ¹H NMR | The spectrum is characterized by signals corresponding to the hydroxyl (-OH) and ethylene (-O-CH₂-CH₂-O-) protons. | |

| ~3.55-3.75 ppm (m, 16H, -O-CH₂-CH₂-O-) | ||

| ~2.8 ppm (broad s, 2H, -OH) | ||

| ¹³C NMR | Expected chemical shifts for the carbon atoms in the ethylene glycol units. | |

| ~61.7 ppm (-CH₂-OH) | ||

| ~70.5 ppm (-O-CH₂-CH₂-O-) | ||

| Infrared (IR) Spectroscopy | The spectrum is dominated by a strong, broad O-H stretching band and C-O stretching bands, characteristic of alcohols and ethers. | |

| Strong, broad peak around 3400 cm⁻¹ (O-H stretch) | ||

| Strong peaks in the 1100 cm⁻¹ region (C-O stretch) | ||

| Mass Spectrometry (MS) | Electron Ionization (EI) typically results in significant fragmentation, with a pattern of ions separated by 44 Da (the mass of an ethylene oxide unit). |

Laboratory Applications in Research and Drug Development

The versatile properties of this compound lend it to numerous applications in the lab.

-

Solvent: Due to its high boiling point and strong solvency for a wide range of substances, it is used as a solvent in chemical reactions and formulations.

-

Chemical Intermediate: The terminal hydroxyl groups can be functionalized, making TEG a useful starting material or linker in organic synthesis. For example, it is used in the synthesis of PROTAC linkers and this compound methacrylate monomer.

-

Drug Formulation: In the pharmaceutical industry, it can be used as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its properties make it a consideration as a co-solvent in liquid formulations.

-

Polymer Science: TEG is a precursor in the synthesis of polymers such as polyesters and polyurethanes. It is also used in the fabrication of hydrogels for cell culture applications.

-

Surface Modification: Glow discharge plasma deposition of TEG can render surfaces resistant to protein adsorption and cellular attachment, which is valuable for biomaterials research.

Experimental Protocols

The following protocols are detailed methodologies for common laboratory procedures involving this compound and its derivatives.

Protocol 1: Acquiring Spectroscopic Data (FTIR)

This protocol describes the acquisition of an infrared spectrum for liquid this compound using a standard Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain the infrared spectrum of a liquid sample for identity confirmation.

Materials:

-

This compound sample

-

FTIR Spectrometer with Attenuated Total Reflectance (ATR) accessory

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Methodology:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring the crystal is fully covered.

-

Data Acquisition: Acquire the sample spectrum over the typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

Caption: Workflow for acquiring an FTIR spectrum of a liquid sample.

Protocol 2: Drug Solubility Enhancement Assay

This protocol outlines a method to determine the equilibrium solubility of a poorly water-soluble drug in aqueous solutions containing this compound. This is a common assay in pre-formulation studies for drug development.

Objective: To quantify the increase in drug solubility as a function of TEG concentration.

Materials:

-

Poorly water-soluble model drug

-

This compound

-

Deionized water

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for drug quantification

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of TEG Solutions: Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0%, 5%, 10%, 20%, 50% w/v) in volumetric flasks.

-

Drug Supersaturation: Add an excess amount of the model drug to a known volume of each TEG solution in separate vials. The amount of drug should be sufficient to ensure a saturated solution with solid drug remaining.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant-temperature environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a set period (e.g., 24-72 hours) until equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved drug.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis). Analyze the diluted sample to determine the drug concentration.

-

Data Analysis: Plot the measured drug solubility (e.g., in mg/mL) as a function of the this compound concentration (% w/v).

Caption: Experimental workflow for determining drug solubility enhancement.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety. The following information is derived from safety data sheets (SDS).

-

General Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side-shields.

-

Hand Protection: Wear suitable protective gloves.

-

Skin and Body Protection: Wear impervious clothing.

-

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store below +30°C.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Caption: Relationship between key properties and lab applications.

References

Spectroscopic Properties of Tetraethylene Glycol for Solvent Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of tetraethylene glycol (TEG), a versatile solvent increasingly utilized in various scientific and industrial applications, including pharmaceutical formulations and drug delivery systems. Understanding the spectroscopic signature of TEG is crucial for characterizing its interactions with solutes, monitoring its conformational changes, and assessing its purity. This document details its characteristics as observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, complete with quantitative data, experimental protocols, and visual workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and probing its interactions with other molecules in solution. The chemical shifts of the protons (¹H) and carbon-13 (¹³C) nuclei in TEG are sensitive to the local chemical environment, providing valuable insights into solvent-solute interactions and conformational dynamics.

¹H and ¹³C NMR Spectral Data

The chemical shifts of this compound have been reported in various deuterated solvents. The following tables summarize the key ¹H and ¹³C NMR spectral data for TEG. It is important to note that chemical shifts can be influenced by factors such as solvent, concentration, and temperature.[1]

Table 1: ¹H NMR Chemical Shifts (δ) of this compound in CDCl₃ [2]

| Protons | Chemical Shift (ppm) | Multiplicity |

| HO-CH ₂- | 3.59 | Triplet |

| -CH ₂-O-CH ₂- | 3.67 | Singlet |

| -O-CH ₂-CH ₂-OH | 3.73 | Triplet |

| H O- | 2.80 (broad) | Singlet |

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| HO-C H₂- | 61.7 |

| -C H₂-O-C H₂- | 70.4 |

| -O-C H₂-CH₂-OH | 72.6 |

Note: Peak assignments are based on typical chemical shifts for polyethylene glycols and may require two-dimensional NMR techniques for unambiguous confirmation.[3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound in a solvent of interest is outlined below.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.[4]

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the TEG in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.[5]

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon environment. A larger number of scans is typically required for ¹³C due to its lower natural abundance.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Reference the spectra using the internal standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its constituent functional groups, particularly the hydroxyl (-OH), ether (C-O-C), and methylene (-CH₂) groups. These vibrational frequencies are sensitive to hydrogen bonding and conformational changes, making IR spectroscopy a valuable technique for studying TEG in different solvent environments.

FTIR Spectral Data of Liquid this compound

The following table summarizes the major IR absorption bands for neat liquid this compound. The presence of hydrogen-donating or -accepting solvents can lead to shifts in the positions and changes in the shapes of these bands, especially the O-H stretching vibration.

Table 3: Characteristic FTIR Peaks of Liquid this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| 3600-3200 (broad) | O-H stretch | Strong and broad due to intermolecular hydrogen bonding. |

| 2925-2855 | C-H stretch | Strong, sharp peaks from the methylene groups. |

| 1465-1450 | C-H bend (scissoring) | Medium intensity peak. |

| 1350-1250 | C-H bend (wagging) | Medium intensity peaks. |

| 1150-1050 | C-O stretch | Very strong and broad, characteristic of the ether linkages. |

| 950-840 | CH₂ rock | Medium to weak peaks. |

Experimental Protocol for FTIR Spectroscopy

The attenuated total reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Measurement:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

For solution-phase studies, the solvent of choice should have minimal absorption in the spectral regions of interest. Alternatively, a transmission cell with a short path length can be used.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in different selection rules, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Raman Spectral Data of Liquid this compound

The Raman spectrum of this compound is rich with information about its carbon backbone and conformational structure. The C-C and C-O stretching regions are particularly informative.

Table 4: Characteristic Raman Peaks of Liquid this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Description |

| 2940-2870 | C-H stretch | Strong peaks from methylene groups. |

| 1480-1440 | C-H bend (scissoring) | Strong intensity peaks. |

| 1290-1230 | C-H bend (twisting) | Medium intensity peaks. |

| 1140-1030 | C-O and C-C stretch | Strong, complex region sensitive to conformation. |

| 880-840 | C-C stretch & CH₂ rock | Strong peaks, also conformationally sensitive. |

Experimental Protocol for Raman Spectroscopy

A typical setup for acquiring the Raman spectrum of a liquid sample is described below.

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

A sample holder for liquid samples (e.g., a cuvette or NMR tube).

Sample Preparation and Measurement:

-

If using a cuvette, fill it with high-purity this compound. If using an NMR tube, the sample can be prepared as for NMR analysis.

-

Place the sample in the spectrometer's sample compartment.

-

Adjust the laser focus and position to maximize the Raman signal from the sample.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is important to use a laser power that does not cause sample heating or degradation.

-

Acquire the Raman spectrum.

-

Process the spectrum to remove any background fluorescence, if present.

Conclusion

The spectroscopic techniques of NMR, IR, and Raman provide a powerful and complementary suite of tools for the detailed characterization of this compound as a solvent. NMR spectroscopy offers precise structural information and insights into molecular interactions at the atomic level. Vibrational spectroscopy (IR and Raman) is highly sensitive to the conformational state of the TEG backbone and the extent of hydrogen bonding. By leveraging the data and protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively employ these spectroscopic methods to advance their understanding and application of this compound in their respective fields.

References

- 1. Handheld Spatially Offset Raman Spectroscopy for rapid non-invasive detection of ethylene glycol and diethylene glycol in medicinal syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermodynamic Properties of Tetraethylene Glycol Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of tetraethylene glycol (TeEG). This compound, an oligomer of ethylene glycol, is a transparent, colorless, and practically odorless liquid that is completely miscible with water.[1] Its unique properties, including high boiling point, low volatility, and hygroscopicity, make it a valuable component in various industrial and pharmaceutical applications.[1][2] Understanding the thermodynamic behavior of its aqueous solutions is crucial for process design, optimization, and the development of novel formulations in fields ranging from chemical engineering to drug delivery.

Core Thermodynamic Properties

The interaction between this compound and water results in non-ideal solutions with distinct thermodynamic characteristics. Key properties that govern the behavior of these solutions include density, viscosity, heat capacity, and vapor-liquid equilibria.

Data Summary

The following tables summarize the key thermodynamic properties of this compound and its aqueous solutions.

| Property | Value | Conditions |

| Molar Mass | 194.23 g/mol | - |

| Density | 1.125 g/mL | at 25 °C |

| 1.126 g/cm³ | at 20 °C | |

| Boiling Point | 314 °C | at standard pressure |

| > 329 °C | - | |

| Freezing Point | -5.6 °C | - |

| -4 °C | - | |

| Dynamic Viscosity | 58.3 cP | at 20 °C |

| Vapor Pressure | < 0.01 mmHg | at 20 °C |

| Solubility in Water | Completely soluble | - |

Caption: Physical Properties of Pure this compound.

| Mass Fraction TeEG | Temperature (K) | Density (g/cm³) | Dynamic Viscosity (mPa·s) |

| 0.0 | 293.15 | 0.9982 | 1.002 |

| 0.1 | 293.15 | 1.0215 | 1.58 |

| 0.2 | 293.15 | 1.0418 | 2.64 |

| 0.3 | 293.15 | 1.0594 | 4.53 |

| 0.4 | 293.15 | 1.0746 | 7.71 |

| 0.5 | 293.15 | 1.0877 | 12.8 |

| 0.6 | 293.15 | 1.0988 | 20.8 |

| 0.7 | 293.15 | 1.1082 | 32.5 |

| 0.8 | 293.15 | 1.1161 | 46.8 |

| 0.9 | 293.15 | 1.1225 | 61.2 |

| 1.0 | 293.15 | 1.1276 | 73.5 |

| 0.0 | 313.15 | 0.9922 | 0.653 |

| 0.1 | 313.15 | 1.0152 | 0.98 |

| 0.2 | 313.15 | 1.0351 | 1.54 |

| 0.3 | 313.15 | 1.0524 | 2.49 |

| 0.4 | 313.15 | 1.0674 | 4.05 |

| 0.5 | 313.15 | 1.0803 | 6.44 |

| 0.6 | 313.15 | 1.0913 | 10.1 |

| 0.7 | 313.15 | 1.1006 | 15.4 |

| 0.8 | 313.15 | 1.1084 | 22.4 |

| 0.9 | 313.15 | 1.1148 | 30.5 |

| 1.0 | 313.15 | 1.1199 | 38.3 |

| 0.0 | 333.15 | 0.9832 | 0.467 |

| 0.1 | 333.15 | 1.0061 | 0.67 |

| 0.2 | 333.15 | 1.0258 | 1.01 |

| 0.3 | 333.15 | 1.0431 | 1.55 |

| 0.4 | 333.15 | 1.0581 | 2.41 |

| 0.5 | 333.15 | 1.0709 | 3.73 |

| 0.6 | 333.15 | 1.0819 | 5.68 |

| 0.7 | 333.15 | 1.0911 | 8.44 |

| 0.8 | 333.15 | 1.0989 | 12.2 |

| 0.9 | 333.15 | 1.1053 | 16.6 |

| 1.0 | 333.15 | 1.1104 | 21.1 |

Caption: Density and Viscosity of this compound Aqueous Solutions at Various Temperatures and Compositions. Data derived from a study on the physicochemical properties of aqueous solutions of various glycols.

| Mass Fraction TeEG | Temperature (K) | Specific Heat (J/g·K) |

| 0.0 | 298.15 | 4.184 |

| 0.1 | 298.15 | 3.987 |

| 0.2 | 298.15 | 3.803 |

| 0.3 | 298.15 | 3.632 |

| 0.4 | 298.15 | 3.473 |

| 0.5 | 298.15 | 3.327 |

| 0.6 | 298.15 | 3.193 |

| 0.7 | 298.15 | 3.071 |

| 0.8 | 298.15 | 2.962 |

| 0.9 | 298.15 | 2.864 |

| 1.0 | 298.15 | 2.778 |

Caption: Specific Heat of this compound Aqueous Solutions at 298.15 K. Data is illustrative and based on general trends for glycol solutions.

Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental methodologies. Below are detailed protocols for measuring the key properties of TeEG aqueous solutions.

Density Measurement

The density of liquid mixtures can be determined using several techniques. A common and accurate method involves the use of a pycnometer or an oscillating densitometer.

Protocol using a Pycnometer:

-

Calibration: The exact volume of the pycnometer is determined by weighing it empty, then filled with a reference substance of known density (e.g., deionized water) at a specific temperature.

-

Sample Preparation: Prepare aqueous solutions of TeEG at various known concentrations by mass.

-

Measurement:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer using an analytical balance.

-

Fill the pycnometer with the TeEG solution, ensuring no air bubbles are present.

-

Place the filled pycnometer in a thermostatically controlled water bath to bring it to the desired temperature.

-

Once thermal equilibrium is reached, adjust the liquid level to the calibration mark.

-

Remove the pycnometer from the bath, dry the exterior, and weigh it.

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_filled - m_empty) / V where m_filled is the mass of the filled pycnometer, m_empty is the mass of the empty pycnometer, and V is the calibrated volume of the pycnometer.

Viscosity Measurement

The viscosity of TeEG solutions can be measured using various types of viscometers, such as capillary, rotational, or falling-ball viscometers.

Protocol using a Rotational Viscometer:

-

Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Sample Preparation: Place a known volume of the TeEG solution into the sample cup.

-

Measurement:

-

Immerse the spindle into the solution to the specified depth.

-

Allow the sample to reach the desired temperature using a temperature-controlled bath.

-

Start the motor to rotate the spindle at the set speed.

-

Record the torque required to maintain the constant rotational speed once the reading has stabilized.

-

-

Calculation: The dynamic viscosity is typically calculated automatically by the instrument's software based on the measured torque, spindle geometry, and rotational speed.

Heat Capacity Measurement

The specific heat capacity of TeEG solutions can be determined using calorimetric methods, such as the method of mixtures or differential scanning calorimetry (DSC).

Protocol using the Method of Mixtures:

-

Apparatus: A calorimeter, a sensitive thermometer, a heater, and a balance are required.

-

Procedure:

-

Measure the mass of the calorimeter and a known mass of water (or a reference liquid) and place it inside the calorimeter. Record the initial temperature.

-

Heat a known mass of the TeEG solution to a specific, higher temperature.

-

Quickly transfer the hot TeEG solution into the calorimeter containing the water.

-

Stir the mixture gently and record the final equilibrium temperature.

-

-

Calculation: The specific heat capacity of the TeEG solution (c_TeEG) is calculated by applying the principle of energy conservation (heat lost = heat gained), assuming no heat loss to the surroundings: m_TeEG * c_TeEG * (T_initial,TeEG - T_final) = (m_water * c_water + m_calorimeter * c_calorimeter) * (T_final - T_initial,water)

Vapor-Liquid Equilibrium (VLE) Measurement

VLE data is crucial for the design of distillation and absorption processes. It can be determined using static or dynamic methods.

Protocol using a Dynamic Still (Ebulliometer):

-

Apparatus: An ebulliometer, which allows for the continuous recirculation of vapor and liquid phases to reach equilibrium, is used.

-

Procedure:

-

Charge the still with a TeEG solution of known composition.

-

Heat the liquid to its boiling point at a constant pressure.

-

Allow the system to reach a steady state where the temperature and pressure are constant.

-

At equilibrium, collect samples of both the liquid and the condensed vapor phases.

-

-

Analysis: The composition of the liquid and vapor samples is determined using analytical techniques such as gas chromatography or refractive index measurements. This provides a data point (temperature, pressure, liquid composition, vapor composition) on the VLE diagram. The experiment is repeated for different compositions to construct the complete VLE curve.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties of this compound aqueous solutions.

Caption: Workflow for Determining Thermodynamic Properties of TeEG Solutions.

Conclusion

The thermodynamic properties of this compound aqueous solutions are of significant interest for a wide range of industrial and scientific applications. This guide has provided a summary of key quantitative data and detailed experimental protocols for the determination of density, viscosity, heat capacity, and vapor-liquid equilibria. The presented information serves as a valuable resource for researchers and professionals working with these solutions, enabling more accurate process modeling, design, and the development of innovative applications.

References

Solvation Characteristics of Tetraethylene Glycol in Organic Synthesis: A Technical Guide

Introduction

Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family, is a versatile and effective solvent in a variety of organic reactions.[1] It is a transparent, colorless, and practically odorless liquid characterized by its low volatility, moderate viscosity, and hygroscopic nature.[1][2] TEG is completely miscible with water and a wide range of organic solvents.[1][2] Its unique properties, including a high boiling point and thermal stability, make it an ideal medium for high-temperature reactions and separation processes. This guide provides an in-depth look at the solvation characteristics of TEG and its applications in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

The utility of TEG as a solvent is underpinned by its distinct physical and chemical properties. A summary of these properties is presented below.

| Property | Value | References |

| Molecular Formula | C8H18O5 | |

| Molecular Weight | 194.23 g/mol | |

| Boiling Point | 314 °C (lit.) | |

| Melting Point | -5.6 °C (lit.) | |

| Density | 1.125 g/mL at 25 °C (lit.) | |

| Viscosity | 61.9 mPa·s at 20 °C | |

| Flash Point | 182 °C (closed cup) | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Refractive Index | n20/D 1.459 (lit.) | |

| Solubility in Water | Miscible |

Core Solvation Characteristics

TEG's effectiveness as a solvent stems from its amphiphilic molecular structure, which includes polar hydroxyl groups and ether linkages, allowing for a broad range of solvency.

Hydrogen Bonding and Polarity: The presence of terminal hydroxyl groups and ether oxygens allows TEG to act as both a hydrogen bond donor and acceptor. This capability is crucial for dissolving a wide array of solutes, from polar organic molecules to inorganic salts.

Cation Coordination and Phase-Transfer Catalysis: The repeating ethylene oxide units in the TEG backbone create a flexible chain with multiple oxygen atoms that can effectively coordinate with metal cations, such as Na⁺ and K⁺. This chelating effect is analogous to the action of crown ethers, forming a lipophilic exterior around the cation. This property makes TEG and its derivatives effective phase-transfer catalysts (PTCs). In phase-transfer catalysis, an ionic reactant, often soluble in an aqueous phase but not an organic phase, is transported into the organic phase to react. TEG facilitates this by complexing with the cation of an inorganic salt, allowing the "naked" and highly reactive anion to enter the organic phase and participate in the reaction. This mechanism enhances reaction rates under milder conditions and can improve product yields.

References

Theoretical Modeling of Tetraethylene Glycol's Solvating Power: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize the solvating power of tetraethylene glycol (TEG). TEG, a member of the polyethylene glycol family, is a versatile solvent with applications ranging from industrial processes to pharmaceutical formulations.[1][2][3] Understanding and predicting its solvating power is crucial for process optimization, formulation development, and meeting regulatory requirements.

This document details the key theoretical models, including molecular dynamics simulations and quantum chemical calculations, used to predict and understand solvation at a molecular level. Furthermore, it outlines experimental protocols for the quantitative determination of solubility, providing a framework for the validation of theoretical models.

Data Presentation: Solvating Power of this compound

The solvating power of a solvent is its ability to dissolve a solute. This can be quantified through solubility measurements. Below is a summary of the solubility of various substances in this compound.

Table 1: Solubility of Various Materials in this compound

| Material | Solubility in this compound |

| Acetone | Completely Soluble |

| Benzene | Completely Soluble |

| Carbon Tetrachloride | 62.0 g / 100 mL |

| Castor Oil | Slightly Soluble |

| Coconut Oil | Slightly Soluble |

| Cottonseed Oil | Slightly Soluble |

| Dibutyl Phthalate | Completely Soluble |

| Diethanolamine | Completely Soluble |

| Ethanol | Completely Soluble |

| Ethyl Ether | 5.3 g / 100 mL |

| Heptane | 1.1 g / 100 mL |

| Lard Oil | Slightly Soluble |

| Linseed Oil | Slightly Soluble |

| Methanol | Completely Soluble |

| Monoethanolamine | Completely Soluble |

| o-Dichlorobenzene | Completely Soluble |

| Olive Oil | Slightly Soluble |

| Paraffin Oil | Slightly Soluble |

| Pine Oil | Completely Soluble |

| Soya Bean Oil | Slightly Soluble |

| Toluene | Completely Soluble |

| Water | Completely Miscible[1][4] |

Source: Dow Chemical Company, this compound Product Guide. Note: "Slightly Soluble" and "Completely Soluble" are qualitative descriptors from the source.

Table 2: Experimentally Determined Solubility of Gases in this compound

| Gas | Temperature (°C) | Pressure | Solubility |

| Hydrogen Sulfide | 23 | Atmospheric | 14.11 mg/g (static pool) |

| Hydrogen Sulfide | 23 | Atmospheric | 28.05 mg/g (agitated) |

| Sulfur Dioxide | 23 | Atmospheric | 235.72 mg/g (static pool) |

| Sulfur Dioxide | 23 | Atmospheric | 262.77 mg/g (agitated) |

| Carbon Dioxide | 25 | 101.33 kPa | 2.56 x 10⁻³ (mole fraction) |

| Methane | 25 | 101.33 kPa | 0.49 x 10⁻³ (mole fraction) |

| Ethane | 25 | 101.33 kPa | 2.15 x 10⁻³ (mole fraction) |

Sources:

Theoretical Modeling of Solvating Power

The solvating power of this compound can be investigated using a variety of computational chemistry techniques. These methods provide insights into the molecular interactions that govern the solvation process.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. In the context of solvation, MD simulations can be used to calculate the solvation free energy, which is the free energy change associated with transferring a solute from the gas phase to a solvent.

The calculation of solvation free energy via MD simulations typically involves an "alchemical" transformation. This non-physical pathway connects the initial state (solute in solvent) to the final state (solute in vacuum) through a series of intermediate steps.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and their interactions. These methods can be used to calculate the solvation free energy, typically by employing a continuum solvent model.

COSMO-RS is a method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of liquids and their mixtures. It is particularly useful for predicting solubility.

Experimental Protocols for Solubility Determination

Experimental validation is essential to confirm the predictions of theoretical models. The following are generalized protocols for determining the solubility of a solid compound in this compound.

Shake-Flask Method with UV-Vis Spectrophotometry

This is a common and straightforward method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of this compound in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to avoid precipitation.

-

Dilute the aliquot with a suitable solvent (in which both the solute and TEG are soluble and that is compatible with UV-Vis analysis) to a concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the solute.

-

-

Quantification:

-

Determine the concentration of the solute in the diluted sample using a pre-established calibration curve of the solute in the same solvent system.

-

Calculate the original concentration in the saturated this compound solution, accounting for the dilution factor. This value represents the solubility.

-

Gas Chromatography (GC) Method

Gas chromatography can also be used to determine the concentration of a solute in a saturated solution, particularly for volatile or semi-volatile solutes.

Protocol:

-

Preparation of Saturated Solution and Standards:

-

Prepare a saturated solution as described in the shake-flask method (Section 3.1, step 1).

-

Prepare a series of standard solutions of the solute in a suitable solvent (e.g., methanol, ethanol) at known concentrations.

-

-

Phase Separation and Sample Preparation:

-

Separate the solid and liquid phases as described in Section 3.1, step 2.

-

Withdraw a known volume of the supernatant and dilute it with the same solvent used for the standards. An internal standard may be added to both the samples and standards to improve accuracy.

-

-

GC Analysis:

-

Inject a small volume of the prepared sample and each standard solution into the gas chromatograph.

-

The GC is equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID). The operating conditions (e.g., injector temperature, oven temperature program, detector temperature) should be optimized for the specific solute.

-

-

Quantification:

-

Identify and integrate the peak corresponding to the solute in the chromatograms.

-

Create a calibration curve by plotting the peak area (or the ratio of the solute peak area to the internal standard peak area) against the concentration of the standard solutions.

-

Determine the concentration of the solute in the diluted sample from the calibration curve and then calculate the solubility in the original this compound solution.

-

Conclusion

The solvating power of this compound is a critical parameter in its various applications. This guide has provided an overview of both theoretical and experimental approaches to understanding and quantifying this property. Molecular dynamics simulations and quantum chemical methods like COSMO-RS offer predictive power and molecular-level insights into the solvation process. These theoretical models, when coupled with robust experimental validation through techniques such as the shake-flask method with UV-Vis or GC analysis, provide a comprehensive framework for characterizing the solvating power of this compound for a wide range of solutes. This integrated approach is invaluable for researchers, scientists, and drug development professionals in optimizing processes and formulations that utilize this versatile solvent.

References

The Dielectric Constant of Tetraethylene Glycol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the dielectric properties of tetraethylene glycol and its significant implications in pharmaceutical research and formulation.

This compound (TEG), a member of the polyethylene glycol (PEG) family, is a versatile excipient in the pharmaceutical industry, valued for its role as a solvent, plasticizer, and drug carrier. Its physicochemical properties, particularly its dielectric constant, play a pivotal role in determining the solubility, stability, and overall bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the dielectric constant of this compound, detailed experimental protocols for its measurement, and a thorough discussion of its research implications in drug development.

Data Presentation: The Dielectric Constant of this compound

The dielectric constant (ε), a measure of a substance's ability to store electrical energy in an electric field, is a critical parameter in formulation science. For a polar solvent like this compound, the dielectric constant is influenced by temperature. Below is a summary of the reported static dielectric constant of pure this compound at various temperatures.

| Temperature (°C) | Temperature (K) | Dielectric Constant (ε) | Reference |

| 20 | 293.15 | 21.0 | [1][2] |

| 25 | 298.15 | 20.2 | [1][2] |

| 30 | 303.15 | 19.4 | [1] |

| 35 | 308.15 | Not Reported | |

| 40 | 313.15 | 18.0 | |

| 50 | 323.15 | 16.7 | |

| 60 | 333.15 | 15.5 | |

| 70 | 343.15 | 14.4 | |

| 80 | 353.15 | 13.4 | |

| 90 | 363.15 | 12.5 |

Note: The data is extracted from historical literature and provides a valuable insight into the temperature-dependent dielectric behavior of this compound.

Research Implications in Drug Development

The dielectric constant of an excipient like this compound has profound implications for drug formulation and delivery. A higher dielectric constant generally indicates a more polar solvent, which can significantly influence the following aspects of drug development:

-

Solubility Enhancement: Many active pharmaceutical ingredients are poorly soluble in water. By incorporating a co-solvent with a suitable dielectric constant, such as this compound, the polarity of the solvent system can be modified to better match that of the drug, thereby enhancing its solubility. This is a crucial factor in developing oral and parenteral drug formulations.

-

Drug Stability: The dielectric constant of the formulation medium can affect the rate of chemical degradation of a drug. For reactions involving ionic species, the dielectric constant of the solvent can influence the stability of the transition state and, consequently, the reaction rate. Careful selection of excipients with appropriate dielectric properties can help in formulating stable drug products with a longer shelf life.

-

Formulation of Non-aqueous and Co-solvent Systems: this compound is frequently used in the formulation of non-aqueous and co-solvent systems for drugs that are hydrolytically unstable or poorly soluble in water. Its dielectric properties, along with its viscosity and biocompatibility, make it a suitable vehicle for such specialized delivery systems.

-

Impact on Drug Release: In semi-solid and solid dosage forms, the dielectric properties of excipients can influence the drug release characteristics. The partitioning of the drug between the formulation matrix and the surrounding medium can be affected by the polarity of the excipients used.

Experimental Protocols: Measurement of Dielectric Constant

The dielectric constant of a liquid such as this compound can be determined using various methods. A common and well-established technique is the capacitance method, which involves measuring the capacitance of a parallel plate capacitor with and without the liquid as the dielectric material.

Protocol: Measurement of Dielectric Constant using a Parallel Plate Capacitor

1. Objective: To determine the static dielectric constant of pure this compound at a specific temperature.

2. Materials and Equipment:

-

Parallel plate capacitor with variable plate separation.

-

LCR meter or a high-precision capacitance measuring device.

-

Temperature-controlled chamber or water bath.

-

Calibrated thermometer.

-

High-purity this compound.

-

Beaker and measuring cylinder.

-

Cleaning solvents (e.g., acetone, deionized water).

3. Procedure:

-

Capacitor Preparation:

-

Thoroughly clean the plates of the parallel plate capacitor with a suitable solvent (e.g., acetone) and then with deionized water to remove any contaminants.

-

Dry the plates completely.

-

Set the distance between the capacitor plates to a known value, d.

-

-

Measurement of Capacitance in Air (Cair):

-

Place the empty and dry capacitor in the temperature-controlled chamber and allow it to equilibrate to the desired temperature.

-

Measure the capacitance of the empty capacitor using the LCR meter. This value is Cair.

-

-

Measurement of Capacitance with this compound (CTEG):

-

Carefully fill the space between the capacitor plates with high-purity this compound, ensuring there are no air bubbles.

-

Place the filled capacitor back into the temperature-controlled chamber and allow it to reach thermal equilibrium at the same temperature.

-

Measure the capacitance of the capacitor filled with this compound. This value is CTEG.

-

-

Calculation of Dielectric Constant (ε):

-

The static dielectric constant of this compound is calculated using the following formula: ε = CTEG / Cair

-

4. Data Analysis and Reporting:

-

Repeat the measurements at different temperatures to study the temperature dependence of the dielectric constant.

-

Record the temperature, Cair, and CTEG for each measurement.

-

Calculate the dielectric constant at each temperature.

-

Present the data in a tabular format and, if desired, plot the dielectric constant as a function of temperature.

Mandatory Visualizations

Logical Relationship in Drug Formulation

Caption: Logical workflow of utilizing this compound in drug formulation.

Experimental Workflow for Dielectric Constant Measurement

Caption: Experimental workflow for determining the dielectric constant.

References

A Technical Guide to the Surface Tension of Aqueous Tetraethylene Glycol Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension of aqueous solutions of tetraethylene glycol (TEG). Understanding the surface tension of these solutions is critical for various applications in research, particularly in drug development and formulation, where TEG is often utilized as a solvent, excipient, and in the synthesis of drug delivery systems.[1][2][3] This document presents quantitative data, detailed experimental methodologies, and a visual representation of a typical experimental workflow.

Introduction to this compound in Pharmaceutical Applications

This compound (C8H18O5) is a hydrophilic linear polyether consisting of four ethylene glycol units.[2] Its excellent solubility in water and many organic solvents, coupled with its low volatility and biocompatibility, makes it a valuable component in a wide array of pharmaceutical formulations.[4] TEG is employed to enhance the solubility and stability of active pharmaceutical ingredients (APIs), and it serves as a building block in the synthesis of more complex molecules for bioconjugation and drug delivery. The surface properties of TEG solutions, particularly surface tension, play a crucial role in formulation processes such as emulsification, wetting, and solubilization, directly impacting the performance and bioavailability of a drug product.

Quantitative Data: Surface Tension of Aqueous TEG Solutions

The surface tension of aqueous this compound solutions is dependent on the concentration of TEG and the temperature of the solution. Generally, the addition of this compound to water leads to a decrease in the surface tension of the solution.

A study by Begum et al. investigated the surface properties of aqueous solutions of this compound (TeEG) at 303.15 K (30°C) across a range of mole fractions. The following table summarizes the surface tension data from their research.

| Mole Fraction of TEG (x₂) | Surface Tension (γ) / mN·m⁻¹ |

| 0.0000 | 71.18 |

| 0.0201 | 59.54 |

| 0.0425 | 54.88 |

| 0.0678 | 51.98 |

| 0.0968 | 49.98 |

| 0.1306 | 48.42 |

| 0.1708 | 47.21 |

| 0.2195 | 46.25 |

| 0.2797 | 45.49 |

| 0.3559 | 44.89 |

| 0.4566 | 44.43 |

| 0.5968 | 44.11 |

| 0.8091 | 43.89 |

| 1.0000 | 43.78 |

Data sourced from Begum et al. for aqueous solutions of this compound at 303.15 K.

Experimental Protocols for Surface Tension Measurement

The determination of surface tension is a fundamental measurement in physical chemistry. Several well-established methods are employed to accurately measure the surface tension of liquid solutions. The following are detailed protocols for three common techniques.

Du Noüy Ring Method

The Du Noüy ring method is a classic technique that measures the force required to detach a platinum-iridium ring from the surface of a liquid.

Apparatus:

-

Tensiometer with a sensitive force balance

-

Platinum-iridium ring of known dimensions

-

Glass vessel for the sample solution

-

Temperature control system (e.g., a water bath)

Procedure:

-

Preparation: Clean the platinum-iridium ring thoroughly, typically by flaming it to red heat to remove any organic contaminants. Ensure the glass vessel is also meticulously cleaned.

-

Sample Loading: Place the aqueous TEG solution into the glass vessel and allow it to reach thermal equilibrium at the desired temperature.

-

Measurement: a. Immerse the ring below the surface of the solution. b. Slowly raise the ring towards the surface. A meniscus of liquid will be pulled up with the ring. c. Continue to raise the ring until the liquid lamella breaks. The tensiometer records the maximum force exerted on the ring just before detachment.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F), the perimeter of the ring (L), and a correction factor (f) that accounts for the shape of the meniscus: γ = F / (L * f)

Wilhelmy Plate Method

The Wilhelmy plate method measures the force acting on a vertically suspended plate, typically made of roughened platinum, that is in contact with the liquid surface.

Apparatus:

-

Tensiometer with a sensitive force balance

-

Roughened platinum plate of known perimeter

-

Glass vessel for the sample solution

-

Temperature control system

Procedure:

-

Preparation: Clean the Wilhelmy plate thoroughly. Roughening the plate ensures a zero-degree contact angle.

-

Sample Loading: Add the aqueous TEG solution to the vessel and allow it to equilibrate to the target temperature.

-

Measurement: a. Suspend the plate from the balance and position it so that the lower edge just touches the liquid surface. b. The force measured by the balance is a combination of the weight of the plate and the downward pull of the surface tension. c. The plate is then slightly immersed into the liquid to a known depth to account for buoyancy.

-

Calculation: The surface tension (γ) is calculated using the measured force (F), the weight of the plate (W_p), the perimeter of the plate (L), and the buoyant force (F_b): γ = (F - W_p - F_b) / L

Pendant Drop Method

The pendant drop method is an optical technique where the shape of a drop of liquid hanging from a needle is analyzed. The shape of the drop is determined by the balance between surface tension and gravity.

Apparatus:

-

Syringe with a needle of known diameter

-

Light source and a high-resolution camera

-

Software for drop shape analysis

-

Temperature-controlled chamber

Procedure:

-

Preparation: Ensure the syringe and needle are clean.

-

Sample Loading: Fill the syringe with the aqueous TEG solution.

-

Measurement: a. Carefully form a pendant drop at the tip of the needle within the temperature-controlled chamber. b. Illuminate the drop and capture a high-resolution image.

-

Analysis: The profile of the captured drop image is analyzed by the software. The software fits the drop shape to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension and the principal radii of curvature. From this analysis, the surface tension is calculated.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of the surface tension of aqueous this compound solutions.

Caption: A generalized workflow for measuring the surface tension of aqueous solutions.

References

Measuring Tetraethylene Glycol Concentration: A Technical Guide to Refractive Index Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of refractive index (RI) measurements for the accurate determination of tetraethylene glycol (TEG) concentration in aqueous solutions. This method offers a simple, rapid, and non-destructive approach for quality control, formulation development, and process monitoring in various scientific and industrial applications, including the pharmaceutical sector.

Introduction to Refractometry for Concentration Measurement

Refractometry is an analytical technique that measures the extent to which light is bent, or refracted, when it passes from one medium to another. The refractive index is a dimensionless number that describes how fast light travels through a particular material.[1] For a given substance, the refractive index is dependent on temperature and the wavelength of the light used for measurement.